

The Pharmacological Potential of Substituted Morpholine Methanamines: A Technical Guide

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Compound of Interest

Compound Name: *N,N-Dimethyl-1-(morpholin-2-yl)methanamine*

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For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to garner significant attention for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules. Its unique structural features, including the presence of both an ether and an amine group, contribute to improved solubility, metabolic stability, and target-binding interactions. This technical guide delves into the diverse biological activities of substituted morpholine methanamines, presenting a comprehensive overview of their anticancer, antimicrobial, and central nervous system (CNS) activities. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Substituted morpholine methanamines have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. A predominant mechanism of action for many of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][3]

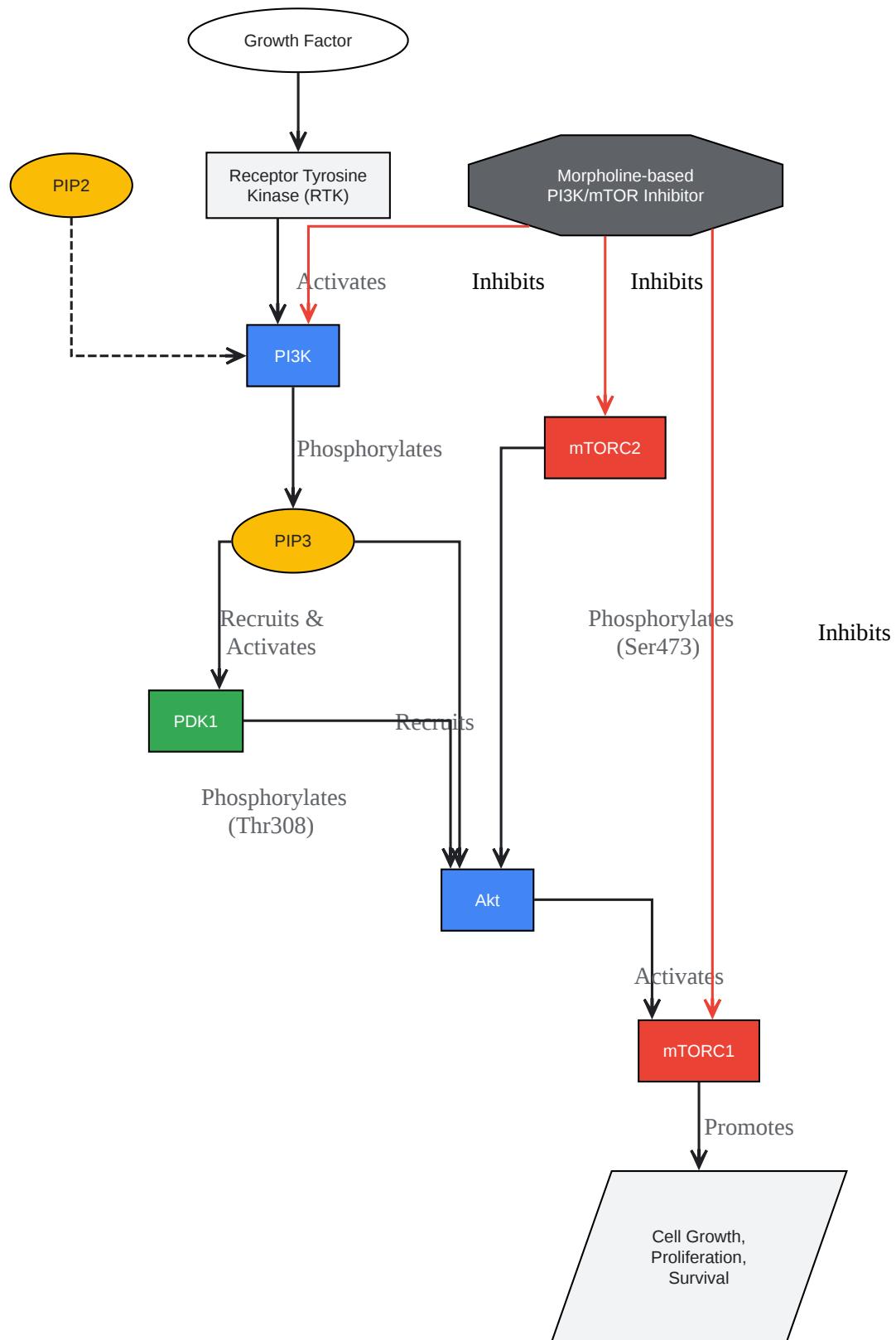
Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various substituted morpholine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID	Cancer Cell Line	IC50 (µM)	Reference
Series 1			
M2	MDA-MB-231 (Breast)	88.27	[4]
M5	MDA-MB-231 (Breast)	81.92	[4]
Series 2			
10d	A549 (Lung)	0.062	[5]
10d	MCF-7 (Breast)	0.58	[5]
10d	MDA-MB-231 (Breast)	1.003	[5]
10e	A549 (Lung)	0.033	[5]
10h	MCF-7 (Breast)	0.087	[5]
Series 3			
2g	SW480 (Colon)	5.10	[6]
2g	MCF-7 (Breast)	19.60	[6]
Series 4			
3c	HepG2 (Liver)	11.42	[7]
3d	HepG2 (Liver)	8.50	[7]
3e	HepG2 (Liver)	12.76	[7]
Series 5			
8b	MCF-7 (Breast)	7.0	[8]
8b	A549 (Lung)	10.1	[8]
8f	MCF-7 (Breast)	8.6	[8]
8f	A549 (Lung)	13.1	[8]

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and how morpholine-containing inhibitors can modulate its activity.



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PI3K/Akt/mTOR Signaling Pathway Inhibition.

Antimicrobial Activity

Substituted morpholine methanamines also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The mechanism of action is often attributed to the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ID	Microbial Strain	MIC (µg/mL)	Reference
<hr/>			
Series 6			
<hr/>			
Ru(ii)-3	Staphylococcus aureus	0.78	[9]
<hr/>			
<hr/>			
Series 7			
10	S. aureus (MRSA)	0.03125 (mM)	[10]
15	S. aureus (MRSA)	0.03125 (mM)	[10]
<hr/>			
<hr/>			
Series 8			
Compound 12	Pseudomonas aeruginosa	-	[11]
<hr/>			
<hr/>			
General			
Various	Candida albicans	500 - 1000	[11]
Various	Saccharomyces cerevisiae	500 - 1000	[11]
<hr/>			

Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine moiety, such as its balanced lipophilicity and hydrogen bonding capacity, make it an ideal scaffold for the development of CNS-active drugs. These properties facilitate penetration of the blood-brain barrier. Morpholine derivatives have shown potential in the treatment of neurodegenerative diseases, mood disorders, and pain.[12]

Experimental Protocols

Synthesis of Substituted Morpholine Methanamines (General Procedure)

A common synthetic route for preparing substituted morpholine methanamines involves a multi-step process:

- Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine: To a solution of morpholine in a suitable solvent like DMF, an excess of a base such as K₂CO₃ is added. The mixture is stirred, followed by the addition of a dihalopyrimidine (e.g., 4,6-dichloropyrimidine). The reaction is stirred at room temperature for several hours. After completion, the product is isolated and purified.[13]
- Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine: The previously synthesized chloropyrimidine derivative is reacted with piperazine in a suitable solvent. The reaction mixture is heated under reflux, and the product is subsequently isolated and purified.[13]
- Final Product Synthesis (Petasis Reaction): The piperazinyl-morpholinopyrimidine is then subjected to a multicomponent Petasis reaction with a boronic acid and an aldehyde to yield the final substituted morpholine methanamine derivatives.[13]

In Vitro Anticancer Activity Assessment (MTT Assay)

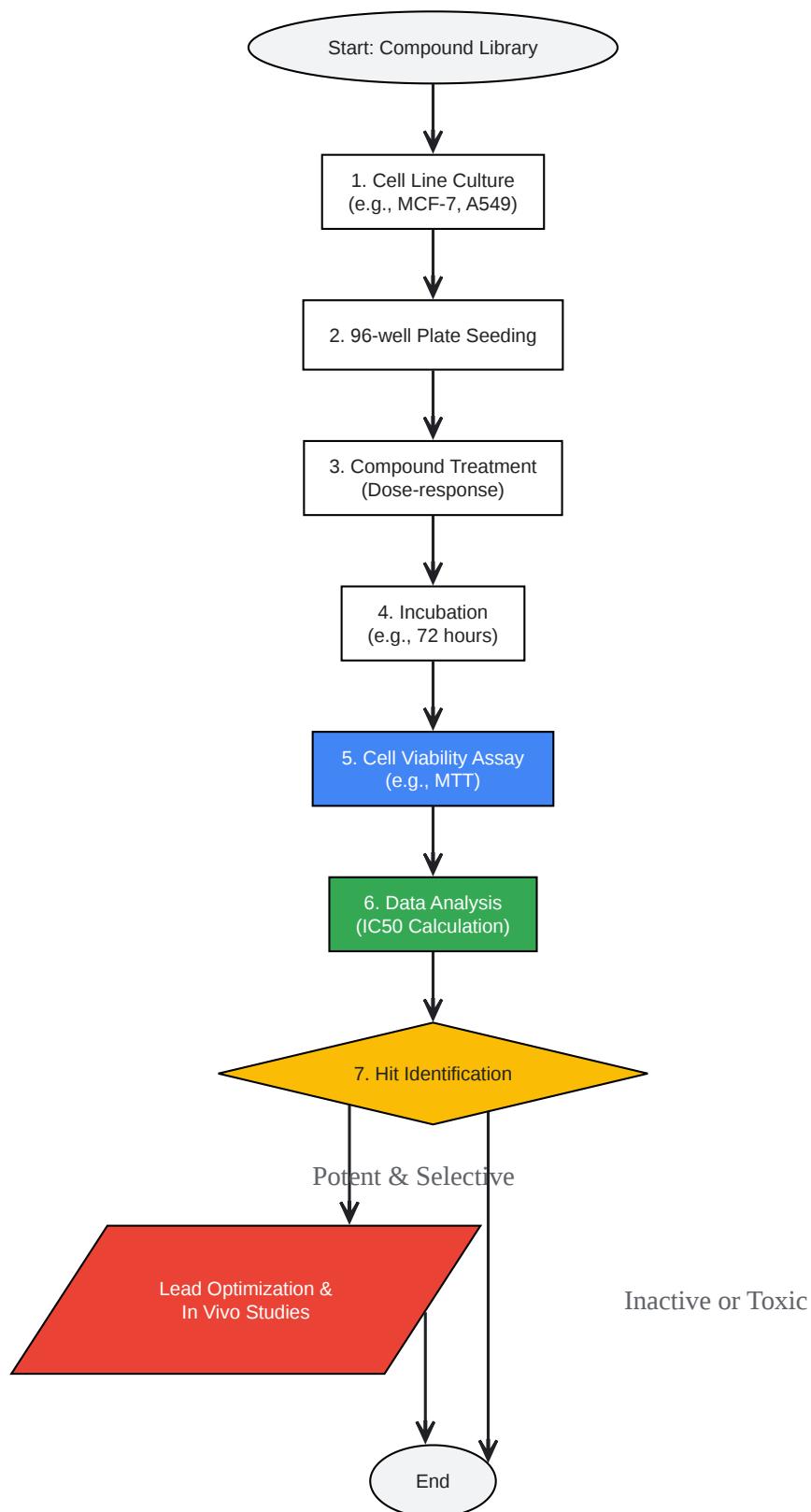
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[14]

- Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[14]
- MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[14]
- Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[14]

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening potential anticancer compounds.

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Anticancer Drug Screening Workflow.

Conclusion

Substituted morpholine methanamines represent a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and CNS-active agents, coupled with their favorable pharmacokinetic profiles, positions them as valuable leads in modern drug discovery. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

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